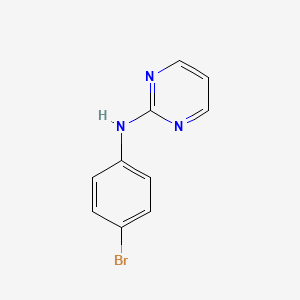

N-(4-bromophenyl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C10H8BrN3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

N-(4-bromophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H8BrN3/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,(H,12,13,14) |

InChI Key |

AUBOUHTXGOHZQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

N-(4-bromophenyl)pyrimidin-2-amine is primarily utilized in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. It acts as a crucial intermediate in the development of kinase inhibitors, which are vital for treating various cancers and other diseases characterized by dysregulated kinase activity .

Case Study: Kinase Inhibitors

A study demonstrated the synthesis of novel kinase inhibitors using this compound as a precursor. The resulting compounds exhibited significant inhibition against specific cancer cell lines, highlighting their potential as therapeutic agents .

Biochemical Research

Enzyme Inhibition Studies

This compound is extensively used in biochemical research to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes and identifying new therapeutic targets .

Case Study: β-glucuronidase Inhibition

Research focused on the inhibition of β-glucuronidase demonstrated that derivatives of this compound exhibited potent inhibitory activity, suggesting their potential utility in drug development for conditions related to glucuronidase activity .

Material Science

Polymer Applications

this compound can be incorporated into polymers and coatings to enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and engineering .

| Material Type | Property Enhanced | Application |

|---|---|---|

| Polymer A | Thermal Stability | Electronics |

| Coating B | Mechanical Strength | Engineering |

Agrochemicals

Development of Herbicides and Pesticides

The compound is also explored in the formulation of herbicides and pesticides, contributing to more effective crop protection solutions while minimizing environmental impact. Its chemical properties allow for the design of selective herbicides that target specific weeds without harming crops .

Diagnostic Tools

Formulation of Imaging Agents

this compound is being investigated for its potential use in diagnostic tools, particularly in developing imaging agents that can aid in the detection of specific diseases through targeted imaging techniques .

Comparison with Similar Compounds

N-(4-chlorophenyl)pyrimidin-2-amine

N-(4-fluorophenyl)pyrimidin-2-amine derivatives

- Example: Revaprazan (N-(4-fluorophenyl)-4,5-dimethyl-6-[(1RS)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl]pyrimidin-2-amine).

- Structural Difference: Fluorine substituent and additional dihydroisoquinoline moiety.

- Impact: Fluorine’s strong electronegativity enhances metabolic stability and hydrogen-bonding capacity. The dihydroisoquinoline group improves target selectivity (e.g., proton pump inhibition for gastric ulcers) .

Pyrimidines with Extended Substitutions

4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)-N-methylpyrimidin-2-amine

- Structural Features: Incorporates a chloroquinoline group and methylamine at N2.

- Impact: The chloroquinoline moiety introduces planar rigidity, enhancing intercalation with DNA or enzyme active sites. Methylation at N2 may reduce metabolic degradation .

- Applications: Potential anticancer or antimicrobial agent due to quinoline’s known intercalation properties .

Macitentan (N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]-N’-propylsulfamide)

- Structural Features : Dual bromophenyl and bromopyrimidine groups linked via ethoxy chains, with a sulfamoyl tail.

- Impact : The sulfamoyl group enhances endothelin receptor antagonism, while ethoxy linkages improve solubility. Dual bromine atoms increase receptor binding affinity.

- Applications : FDA-approved for pulmonary arterial hypertension (PAH) due to prolonged receptor blockade .

Bis-Aryl Substituted Pyrimidines

4,6-Bis(4-chlorophenyl)-N-(3-(2-(diethylamino)ethoxy)phenyl)pyrimidin-2-amine (cmpd 3)

- Structural Features: Two 4-chlorophenyl groups at C4 and C6, with a diethylaminoethoxy side chain.

- Impact: Bis-chlorophenyl groups enhance hydrophobic interactions with targets like the P2X7 receptor, implicated in inflammatory diseases. The diethylaminoethoxy chain improves membrane permeability .

- Applications : Investigated as a P2X7 receptor antagonist for neuroinflammatory conditions .

N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine

- Structural Features : Methoxy and methyl groups on aryl rings, with methyl substituents on the pyrimidine core.

- Impact : Methyl and methoxy groups fine-tune steric bulk and electron density, optimizing binding to kinases or GPCRs.

- Applications : Preclinical studies suggest utility in oncology .

Structural and Pharmacokinetic Data

Key Research Findings

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine increases van der Waals interactions, enhancing binding to hydrophobic pockets (e.g., kinase ATP sites) .

- Sulfamoyl Moieties : In macitentan, the sulfamoyl group forms hydrogen bonds with endothelin receptors, prolonging drug-receptor residence time .

- Bis-Aryl Systems : Compounds like cmpd 3 show that dual aryl groups improve target selectivity but may reduce solubility, necessitating hydrophilic side chains .

Preparation Methods

Procedure A: Conventional Heating

- Conditions: Solid NaOH in 96% ethanol under reflux for 12–14 hours.

- Yield Range: 61–82%.

Procedure B: Microwave-Assisted Heating (Reflux)

- Conditions: Solid NaOH in 96% ethanol for 7–9 minutes.

- Yield Range: 74–81%.

Procedure C: Microwave-Assisted Heating (Solvent-Free)

- Conditions: Solid NaOH without solvent for 15–18 minutes.

- Yield Range: 68–88%.

Table 1: Comparison of Yields Across Procedures

| Procedure | Reaction Time | Solvent | Yield (%) |

|---|---|---|---|

| A | 12–14 hours | Ethanol | 61–82 |

| B | 7–9 minutes | Ethanol | 74–81 |

| C | 15–18 minutes | None | 68–88 |

Specific Synthesis Examples

Example: Synthesis Using Chalcone Derivatives

Chalcones such as (E)-1-(4-bromophenyl)-3-(aryl)prop-2-en-1-one are reacted with guanidine hydrochloride under basic conditions, yielding various substituted pyrimidines.

- Guanidine hydrochloride and chalcone are dissolved in ethanol.

- NaOH is added as a base.

- Reflux or microwave heating is applied.

Yields for Substituted Pyrimidines:

- Substituted derivatives such as 4-(4-bromophenyl)-6-(aryl)pyrimidin-2-amines exhibit yields ranging from 56% to 88%, depending on the procedure used.

Table 2: Example Yields for Substituted Pyrimidines

| Derivative | Procedure A (%) | Procedure B (%) | Procedure C (%) |

|---|---|---|---|

| 4-(4-Bromophenyl)-6-(4-fluorophenyl) | 76 | 79 | 76 |

| 4-(4-Bromophenyl)-6-(2-chlorophenyl) | 61 | 77 | 56 |

| 4-(4-Bromophenyl)-6-(4-methylphenyl) | 80 | - | - |

Alternative Synthetic Pathways

Method Using Intermediate Compounds

An alternative pathway involves synthesizing intermediate compounds before finalizing the product:

- Step One: React p-bromophenylacetic acid with a solid acid catalyst in methanol under reflux conditions.

- Intermediate yield: High purity achieved after filtration and solvent removal.

- Step Two: React intermediate with sodium methoxide and dimethyl carbonate under nitrogen atmosphere at elevated temperatures (70–80°C).

- Step Three: Add formamidine hydrochloride to form pyrimidine intermediates.

Final Product Yield: Up to ~92% depending on reaction conditions.

Notes on Reaction Optimization

- Microwave-Assisted Methods: These methods significantly reduce reaction times while maintaining high yields, making them preferable for large-scale synthesis.

- Base Selection: Solid NaOH is commonly used due to its effectiveness in promoting cyclization reactions.

- Solvent Effects: Ethanol enhances solubility and facilitates efficient reaction kinetics, though solvent-free methods are more environmentally friendly.

Q & A

Advanced Question

- pH-dependent NMR : Acquire ¹H NMR spectra in D₂O at varying pH (2–12) to track NH proton exchange.

- Computational pKa prediction : Use software like MarvinSketch or ACD/pKa DB.

- X-ray crystallography : Compare structures solved at different pH levels, as demonstrated for cobalt coordination complexes .

How should researchers approach crystallographic refinement challenges for this compound derivatives?

Advanced Question

- Data collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve heavy atom (Br) positions.

- Refinement : Employ SHELXL with anisotropic displacement parameters for Br and aromatic carbons.

- Validation : Check for voids using PLATON and validate hydrogen bonding with Mercury.

What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

Basic Question

- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ .

- Error analysis : Report SEM/SD for triplicate experiments.

- Statistical significance : Use unpaired Student’s t-test (p < 0.05) for comparisons .

How can computational chemistry guide the design of this compound-based enzyme inhibitors?

Advanced Question

- Target identification : Perform sequence alignment (e.g., BLAST) to identify conserved binding pockets.

- Docking studies : Use AutoDock to screen against targets like thymidine kinase (anti-tubercular) or COX-2 .

- QM/MM simulations : Optimize transition states for covalent inhibition mechanisms.

What analytical techniques are critical for detecting degradation products during stability studies?

Basic Question

- HPLC-MS : Use C18 columns (ACN/water gradient) to separate degradation products.

- LC-HRMS : Identify fragments via exact mass (e.g., bromine isotope patterns).

- Stress testing : Expose to heat (40–80°C), humidity (75% RH), and UV light per ICH guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.